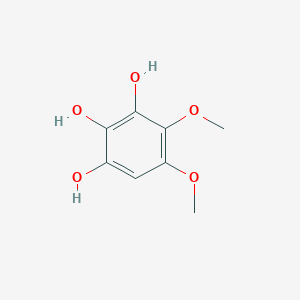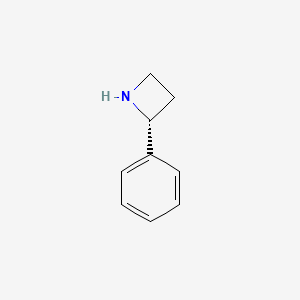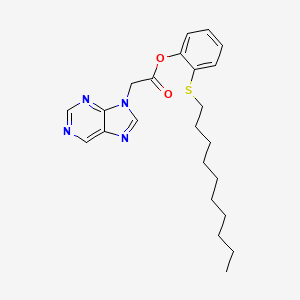
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a phenyl group with a decylthio substituent and a purine moiety
準備方法
The synthesis of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decylthio Group: The decylthio group can be introduced through a nucleophilic substitution reaction where a decylthiol reacts with a suitable halide.
Attachment to the Phenyl Ring: The decylthio group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Coupling with Purine Moiety: The final step involves coupling the phenyl ring with the purine moiety through an esterification reaction, forming the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
化学反応の分析
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ester or purine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
科学的研究の応用
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s purine moiety makes it of interest in studies related to nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes involved in nucleotide metabolism. This interaction can modulate biological pathways, leading to various effects depending on the specific target.
類似化合物との比較
Similar compounds include other purine derivatives and phenyl esters. For example:
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with a different substituent on the purine moiety.
Phenyl [6-(decylsulfanyl)-9H-purin-9-yl]acetate: Similar structure but with variations in the substituents.
The uniqueness of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate lies in its specific combination of a decylthio group and a purine moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H30N4O2S |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
(2-decylsulfanylphenyl) 2-purin-9-ylacetate |
InChI |
InChI=1S/C23H30N4O2S/c1-2-3-4-5-6-7-8-11-14-30-21-13-10-9-12-20(21)29-22(28)16-27-18-26-19-15-24-17-25-23(19)27/h9-10,12-13,15,17-18H,2-8,11,14,16H2,1H3 |
InChIキー |
FDOFZZWTICCQHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=CC=CC=C1OC(=O)CN2C=NC3=CN=CN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



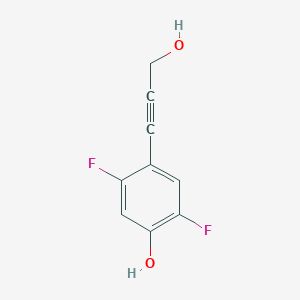
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
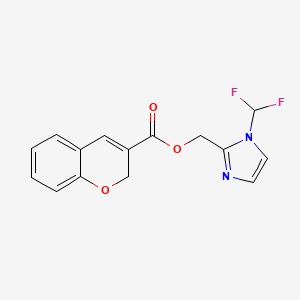

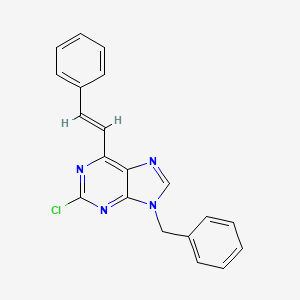
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
